Carisoprodol is a centrally acting skeletal muscle relaxant. [, , , , , ] It was first introduced in the 1950s for the relief of back pain and muscle spasms. [] Chemically, it is closely related to meprobamate, its primary active metabolite. [, , , , ] While primarily recognized for its muscle relaxant properties, carisoprodol also exhibits weak anticholinergic, antipyretic, and analgesic properties. []
While historically attributed to its metabolite meprobamate, carisoprodol also exerts direct effects on the central nervous system. [] Research indicates that carisoprodol directly interacts with GABAA receptors, the principal inhibitory neurotransmitter receptors in the brain. [, , ] This interaction occurs in a manner akin to barbiturates, influencing the receptor's function. [] Specifically, carisoprodol exhibits both allosteric modulation and direct activation of GABAA receptors, potentially contributing to its muscle relaxant and sedative effects. [, ]
Carisoprodol, while a prescribed medication, presents potential safety concerns, particularly regarding its potential for abuse and dependence. [, , , , , , , , , , ] The drug's metabolism into meprobamate, a Schedule IV controlled substance, raises concerns due to meprobamate's known abuse potential. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7